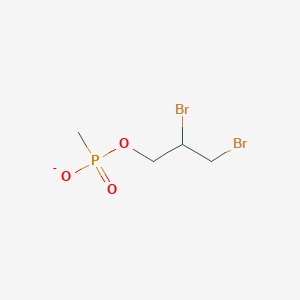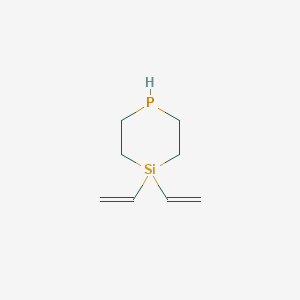
4,4-Diethenyl-1,4-phosphasilinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Diethenyl-1,4-phosphasilinane is a unique organophosphorus compound characterized by the presence of both phosphorus and silicon atoms within its molecular structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethenyl-1,4-phosphasilinane typically involves the reaction of appropriate silicon and phosphorus precursors under controlled conditions. One common method includes the use of a cycloaddition reaction between a silicon-containing compound and a phosphorus-containing compound. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 4,4-Diethenyl-1,4-phosphasilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or siloxanes, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions may involve the conversion of the compound to its corresponding phosphine or silane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) are employed in substitution reactions.
Major Products: The major products formed from these reactions include phosphine oxides, siloxanes, and various substituted derivatives of this compound .
Scientific Research Applications
4,4-Diethenyl-1,4-phosphasilinane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of novel organophosphorus and organosilicon compounds. Its unique structure allows for the exploration of new chemical reactivity and bonding patterns.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate the compound’s potential as a drug delivery agent or as a component in therapeutic formulations.
Industry: this compound is used in the production of advanced materials, such as polymers and coatings, due to its ability to impart unique properties to the final products
Mechanism of Action
The mechanism of action of 4,4-Diethenyl-1,4-phosphasilinane involves its interaction with specific molecular targets and pathways. The compound’s vinyl groups allow it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially altering their function and activity .
Comparison with Similar Compounds
4,4-Dimethyl-1,4-phosphasilinane: Similar in structure but with methyl groups instead of vinyl groups.
4,4-Diethyl-1,4-phosphasilinane: Contains ethyl groups, leading to different chemical reactivity and properties.
4,4-Diphenyl-1,4-phosphasilinane:
Uniqueness: 4,4-Diethenyl-1,4-phosphasilinane is unique due to its vinyl groups, which provide distinct reactivity compared to its analogs. This makes it a valuable compound for exploring new chemical transformations and developing advanced materials .
Properties
CAS No. |
124738-65-4 |
|---|---|
Molecular Formula |
C8H15PSi |
Molecular Weight |
170.26 g/mol |
IUPAC Name |
4,4-bis(ethenyl)-1,4-phosphasilinane |
InChI |
InChI=1S/C8H15PSi/c1-3-10(4-2)7-5-9-6-8-10/h3-4,9H,1-2,5-8H2 |
InChI Key |
DSJHHYQJSIGZTC-UHFFFAOYSA-N |
Canonical SMILES |
C=C[Si]1(CCPCC1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Phenylselanyl)cyclohexyl]benzamide](/img/structure/B14304783.png)
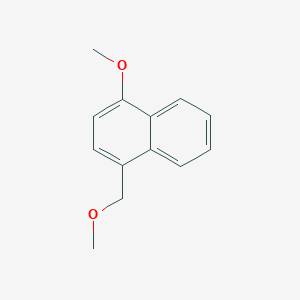
![6-Fluoro-8,8-dimethoxy-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14304791.png)
![Dimethyl [(1E)-N-benzoyl-2,2,2-trifluoroethanimidoyl]phosphonate](/img/structure/B14304798.png)
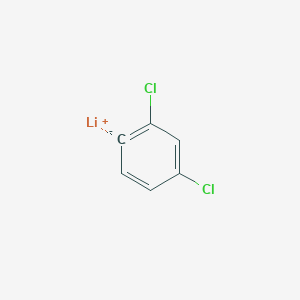

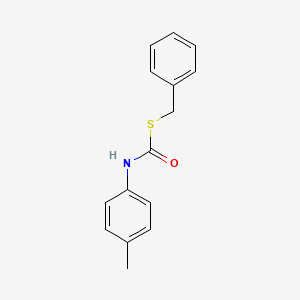
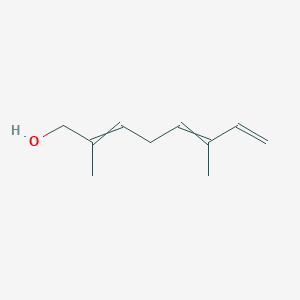


![Carbamic acid, [4-[(phenylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14304849.png)
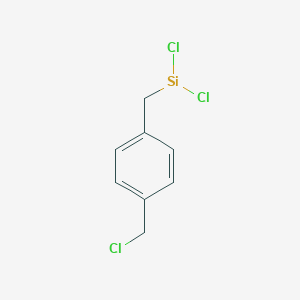
![Acetamide, N-[2-[(acetylamino)methyl]phenyl]-](/img/structure/B14304864.png)
